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Compound Name:
methoxyphenylacetonitrile

Cat. No. B1268073

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the X-ray crystallographic data of derivatives
related to 3-Bromo-4-methoxyphenylacetonitrile. Due to the absence of publicly available
crystallographic data for 3-Bromo-4-methoxyphenylacetonitrile, this guide focuses on a
comparative study with its structurally similar analogues. The insights into the solid-state
conformation and intermolecular interactions of these compounds are pivotal for rational drug
design and the development of new pharmaceutical agents.

Comparison of Crystallographic Data

The following table summarizes key crystallographic parameters for 2-(3-Bromo-4-
methoxyphenyl)acetic acid, a close structural analogue of the target compound, and other
halogenated phenyl derivatives. This data facilitates a comparative understanding of how
substituent changes on the phenyl ring influence the crystal lattice and molecular geometry.
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Structural Insights from 2-(3-Bromo-4-
methoxyphenyl)acetic acid

The crystal structure of 2-(3-Bromo-4-methoxyphenyl)acetic acid reveals significant details

about the molecular conformation and intermolecular interactions.

In its molecular structure, the methoxy group is nearly coplanar with the phenyl ring.[1]

However, the acetic acid substituent is tilted at an angle of 78.15 (7)° relative to the ring.[1]

Analysis of the C—C—C bond angles at the substituent positions on the phenyl ring indicates

the electronic properties of the substituents. The angles are 118.2 (2)° for the methoxy group,
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118.4 (2)° for the acetyl group, and 121.5 (2)° for the bromine atom.[1] The larger angle at the
bromine substituent suggests it is electron-withdrawing, while the smaller angles for the other
groups indicate their electron-donating nature.[1]

In the crystal lattice, the molecules of 2-(3-Bromo-4-methoxyphenyl)acetic acid form
centrosymmetric dimers through strong O—H:--O hydrogen bonds.[1]

Experimental Protocols

The determination of the crystal structure for phenylacetonitrile derivatives through X-ray
crystallography follows a standardized workflow.

Synthesis and Crystallization

The synthesis of 3-Bromo-4-methoxyphenylacetonitrile and its derivatives can be achieved
through established organic synthesis routes, often involving the bromination of a precursor like
4-methoxyphenylacetonitrile. Following synthesis, the crucial step is the growth of high-quality
single crystals suitable for X-ray diffraction. A common method for this is slow evaporation,
where a saturated solution of the compound in an appropriate solvent is allowed to evaporate
gradually.

X-ray Diffraction Data Collection and Structure
Refinement

o Crystal Mounting: A suitable single crystal is carefully mounted on a goniometer head.

o Data Collection: The mounted crystal is placed within an X-ray diffractometer. It is then
irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded
by a detector as the crystal is rotated. To minimize thermal vibrations, data is often collected
at low temperatures.

o Data Processing: The collected diffraction data is processed to determine the unit cell
parameters, space group, and the intensities of the reflections.

» Structure Solution and Refinement: The crystal structure is solved using computational
methods. The initial structural model is then refined using least-squares techniques to yield
the final atomic coordinates, bond lengths, and bond angles.
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Visualizing the Workflow and Structural
Relationships

The following diagrams, generated using the DOT language, illustrate the experimental
workflow for X-ray crystallography and the logical relationship between the molecular structure
of a substituted phenylacetonitrile and its resulting crystallographic data.
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Experimental workflow for X-ray crystallographic analysis.
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Relationship between molecular structure and crystallographic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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